Cas no 2763993-17-3 (3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid)
![3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2763993-17-3x500.png)
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2763993-17-3
- 3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
- EN300-37344095
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- インチ: 1S/C13H12N4O4/c1-2-6-21-13(20)15-11-10(12(18)19)8-17(16-11)9-4-3-5-14-7-9/h2-5,7-8H,1,6H2,(H,18,19)(H,15,16,20)
- InChIKey: RREBYPMDOLVFDN-UHFFFAOYSA-N
- SMILES: O(CC=C)C(NC1C(C(=O)O)=CN(C2C=NC=CC=2)N=1)=O
計算された属性
- 精确分子量: 288.08585488g/mol
- 同位素质量: 288.08585488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 106Ų
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37344095-0.1g |
2763993-17-3 | 0.1g |
$1648.0 | 2023-07-07 | |||
Enamine | EN300-37344095-1.0g |
2763993-17-3 | 1.0g |
$1872.0 | 2023-07-07 | |||
Enamine | EN300-37344095-10.0g |
2763993-17-3 | 10.0g |
$8049.0 | 2023-07-07 | |||
Enamine | EN300-37344095-0.05g |
2763993-17-3 | 0.05g |
$1573.0 | 2023-07-07 | |||
Enamine | EN300-37344095-0.5g |
2763993-17-3 | 0.5g |
$1797.0 | 2023-07-07 | |||
Enamine | EN300-37344095-5.0g |
2763993-17-3 | 5.0g |
$5429.0 | 2023-07-07 | |||
Enamine | EN300-37344095-0.25g |
2763993-17-3 | 0.25g |
$1723.0 | 2023-07-07 | |||
Enamine | EN300-37344095-2.5g |
2763993-17-3 | 2.5g |
$3670.0 | 2023-07-07 |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acidに関する追加情報
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
The compound 3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, with CAS No. 2763993-17-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This molecule is notable for its unique structural features, which include a pyrazole ring substituted with a pyridine moiety and a carboxylic acid group, as well as a propenoyloxy carbonyl amino substituent. These structural elements contribute to its potential biological activity and make it a promising candidate for various therapeutic applications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate key biological targets such as kinases, proteases, and G-protein coupled receptors (GPCRs). The presence of the pyridin-3-yl group in this compound further enhances its potential for interacting with these targets, as pyridine moieties are known to impart favorable electronic and steric properties to molecules. Additionally, the propenoyloxy carbonyl amino substituent introduces a degree of flexibility and functionality that can be exploited in designing bioactive compounds.
One of the most intriguing aspects of this compound is its ability to serve as a scaffold for further chemical modifications. Researchers have explored the substitution patterns on the pyrazole ring and the pyridine moiety to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, modifications at the pyridin-3-yl position have been shown to significantly influence the compound's solubility and bioavailability, which are critical factors in drug development.
Moreover, the carboxylic acid group at the 4-position of the pyrazole ring plays a crucial role in determining the compound's acidity and ionization behavior. This functional group not only contributes to the molecule's overall charge but also serves as a site for potential conjugation with other biomolecules. Recent advancements in computational chemistry have enabled researchers to predict the pKa values of such compounds with high accuracy, facilitating their rational design for specific biological applications.
The synthesis of 3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrazole ring via cyclization reactions and the subsequent introduction of substituents at specific positions. The use of transition metal catalysts has been instrumental in achieving high yields and selectivity in these reactions, making this compound accessible for large-scale production.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes associated with inflammatory diseases and cancer. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Additionally, its ability to modulate nuclear factor-kappa B (NF-kB) signaling suggests its potential utility in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
Recent research has also focused on evaluating the compound's anti-cancer properties. Preclinical studies have revealed that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential as an anti-cancer agent with minimal side effects. The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways and modulation of pro-apoptotic proteins such as Bax and Bak.
Another area of interest is the compound's role in neuroprotection. Studies have shown that it can scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier further enhances its potential for central nervous system applications.
In conclusion, 3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3
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